

A Comparative Guide to the Pharmacokinetic Profile of Mardepodect (MP-10)

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Compound of Interest

Compound Name: Mardepodect

Cat. No.: B1679693

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An Important Note on Nomenclature: The compounds **Mardepodect** and MP-10 are, in fact, the same investigational drug, known by its developmental code name PF-02545920. This guide will provide a comprehensive pharmacokinetic profile of this single molecule, which will be referred to as PF-02545920 throughout.

Developed by Pfizer, PF-02545920 is an orally active and potent selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.^[1] By inhibiting PDE1A, PF-02545920 modulates critical intracellular signaling pathways, making it a subject of investigation for neurological and psychiatric disorders, including schizophrenia and Huntington's disease.^{[1][2]} Although its development was ultimately discontinued, a significant body of preclinical and clinical research has characterized its pharmacokinetic properties.^[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of PF-02545920 in both preclinical animal models and human clinical trials.

Table 1: Preclinical Pharmacokinetics of PF-02545920 in Rhesus Monkeys

Parameter	0.21 mg/kg (s.c.)	0.67 mg/kg (s.c.)
Mean Plasma Concentration (Cp) at 1 hr (ng/mL)	36.8	136
Mean Unbound Plasma Concentration (Cp,u) at 1 hr (nM)	0.19	0.71
Peak Plasma Concentration (Tmax)	1 - 2 hours	1 - 2 hours
Estimated PDE10A Target Occupancy at 1 hr	~16%	~41%

Data sourced from a study in rhesus monkeys.

Table 2: Human Pharmacokinetics of PF-02545920

While specific Cmax, Tmax, and AUC values from human trials are not publicly detailed, clinical studies have established effective dosing regimens and confirmed adequate drug exposure for target engagement.

Study Population	Dosing Regimen	Key Findings
Healthy Volunteers	10 mg and 20 mg single doses	PDE10A enzyme occupancy of 14-27% (10 mg) and 45-63% (20 mg) was demonstrated via PET imaging. The doses were reported as safe and well-tolerated.[3]
Patients with Schizophrenia	5 mg and 15 mg every 12 hours (Q12H) for 28 days	Pharmacokinetic exposures were deemed adequate for binding and inhibiting the PDE10A enzyme.[1]
Patients with Huntington's Disease	5 mg and 20 mg twice daily (BID) for 26 weeks	The treatment was generally safe and sufficiently tolerated. [4]
Patients with Schizophrenia (Adjunctive Treatment)	5 mg and 15 mg every 12 hours (Q12H) for 12 weeks	Observed drug exposures were within the range predicted to be adequate for demonstrating efficacy.[5]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rhesus Monkeys

- **Subjects:** The study utilized rhesus monkeys.
- **Dosing:** PF-02545920 was administered via subcutaneous (s.c.) injection at doses of 0.21 mg/kg and 0.67 mg/kg.
- **Sample Collection:** Plasma samples were collected at 1, 2, and 3 hours post-injection to determine the total plasma concentration of PF-02545920.
- **Analytical Method:** The concentration of PF-02545920 in plasma was measured to determine its pharmacokinetic profile. The unbound plasma concentration was calculated from the total concentration.

- Pharmacodynamic Assessment: Positron Emission Tomography (PET) imaging was used to estimate the target occupancy of PDE10A in the brain.

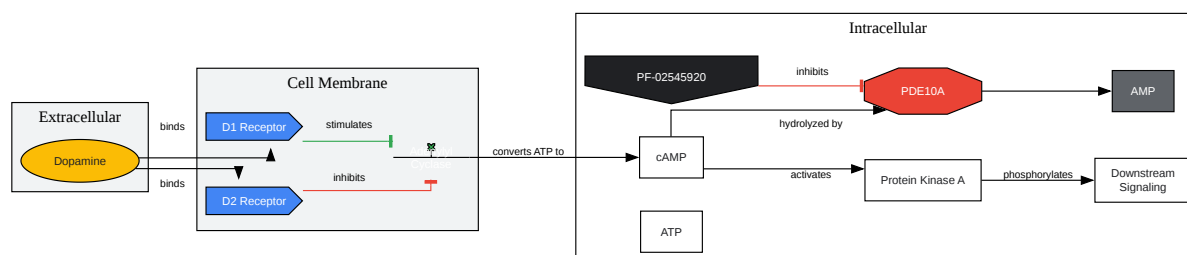
Human Clinical Trials (Phase I and II)

- Study Design: The human studies included randomized, double-blind, placebo-controlled trials.
- Participants: The trials enrolled healthy volunteers as well as patients diagnosed with schizophrenia or Huntington's disease.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Dosing Regimens:
 - Schizophrenia Monotherapy Trial (NCT00570063): Patients received 15 mg of PF-02545920 or a placebo orally twice a day for 21 days.[\[6\]](#)
 - Schizophrenia Adjunctive Therapy Trial: Patients were administered 5 mg or 15 mg of PF-02545920 orally every 12 hours for 12 weeks, in addition to their stable antipsychotic medication.[\[5\]](#)
 - Huntington's Disease Trial (AMARYLLIS - NCT02197130): Participants were randomized to receive 5 mg or 20 mg of PF-02545920, or a placebo, twice daily for 26 weeks.[\[4\]](#)
- Pharmacokinetic Assessments: Blood samples were collected to measure plasma concentrations of PF-02545920 to ensure that drug exposures were adequate for potential efficacy.[\[1\]](#)[\[5\]](#)
- Safety and Tolerability Monitoring: Throughout the trials, participants were monitored for adverse events, and general physical examinations were conducted.[\[6\]](#)

Signaling Pathway and Experimental Workflow

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways within medium spiny neurons. Inhibition of PDE10A by PF-02545920 leads to an accumulation of these second messengers, thereby modulating downstream signaling cascades.



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Caption: PDE10A signaling pathway and the inhibitory action of PF-02545920.

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